![molecular formula C11H8ClN5OS B6580155 N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207040-70-7](/img/structure/B6580155.png)
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a triazole, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the benzothiazole and triazole rings. The electron-withdrawing chloro group could induce a dipole moment in the molecule, and the presence of nitrogen and oxygen atoms suggests that it could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of multiple polar groups and a potential aromatic system suggest that it could have moderate to high solubility in polar solvents like water. The compound is likely to have a relatively high melting point due to the presence of the rigid, planar structure .Scientific Research Applications
- Findings : Some of the synthesized derivatives exhibited significant anti-inflammatory effects, making them potential candidates for further investigation .
- Results : These derivatives were tested against Gram-positive bacteria, showing promise as antimicrobial agents .
- Compound of Interest : The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine demonstrated significant inhibition of cancer cell proliferation (A431, A549, and H1299), reduced IL-6 and TNF-α activity, and hindered cell migration .
Anti-Inflammatory Activity
Antimicrobial Properties
Anticancer Potential
Ulcerogenic and Lipid Peroxidation Studies
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide are the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
This compound interacts with its targets by inhibiting the biosynthesis of prostaglandins . This inhibition is achieved through the suppression of the COX enzymes . The anti-inflammatory effects of this compound are mediated chiefly through the inhibition of COX-2, while the inhibition of COX-1 can lead to deleterious effects in the gastrointestinal tract .
Biochemical Pathways
The compound affects the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by the COX and 5-lipoxygenase pathways . COX-1 is constitutively expressed and generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 is induced at sites of inflammation to generate prostaglandins that mediate inflammation and pain .
Pharmacokinetics
It is known that the compound has significant anti-inflammatory and analgesic activities . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is a reduction in inflammation and pain . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities . Chronic use may elicit appreciable gastrointestinal irritation, bleeding, and ulceration due to the inhibition of cox-1 .
Action Environment
The action, efficacy, and stability of N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5OS/c1-17-5-8(15-16-17)10(18)14-11-13-7-3-2-6(12)4-9(7)19-11/h2-5H,1H3,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSJOVLLFQDDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide |
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